molecular formula C11H15N3 B13345715 2-Neopentyl-3H-imidazo[4,5-b]pyridine

2-Neopentyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13345715
M. Wt: 189.26 g/mol
InChI Key: IVDGZKGYDKWDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Neopentyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Neopentyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Neopentyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the functions of receptors or enzymes, influencing various cellular processes. For example, imidazo[4,5-b]pyridine derivatives have been reported to act as inhibitors of FLT3/aurora kinases, which are involved in the treatment of acute myeloid leukemia . Additionally, the compound can interact with GABA receptors, exhibiting anxiolytic and anticonvulsant properties .

Comparison with Similar Compounds

2-Neopentyl-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which can enhance its biological activity and selectivity for certain targets .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C11H15N3/c1-11(2,3)7-9-13-8-5-4-6-12-10(8)14-9/h4-6H,7H2,1-3H3,(H,12,13,14)

InChI Key

IVDGZKGYDKWDOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

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